molecular formula C18H36N2O3 B12513297 N~6~-Dodecanoyllysine

N~6~-Dodecanoyllysine

Cat. No.: B12513297
M. Wt: 328.5 g/mol
InChI Key: GYDYJUYZBRGMCC-UHFFFAOYSA-N
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Description

N⁶-Dodecanoyllysine is a modified amino acid derivative where a dodecanoyl (C₁₂) fatty acid chain is covalently attached to the ε-amino group of lysine. Such modifications are critical in prodrug design, protein lipidation, and lipid metabolism studies. While specific data on N⁶-Dodecanoyllysine are sparse in the provided evidence, insights can be inferred from structurally related compounds and general acylation trends.

Properties

IUPAC Name

2-amino-6-(dodecanoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDYJUYZBRGMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866252
Record name N~6~-Dodecanoyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-dodecanamidohexanoic acid typically involves the acylation of lysine. One common method includes the reaction of lysine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of 2-amino-6-dodecanamidohexanoic acid can be achieved through similar acylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-dodecanamidohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6-dodecanamidohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-6-dodecanamidohexanoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N⁶-Dodecanoyllysine with three related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Lipophilicity
N⁶-Dodecanoyllysine C₁₈H₃₄N₂O₃* ~326.48 Lysine backbone, dodecanoyl High
6-Dodecanone C₁₂H₂₄O 184.32 Ketone Moderate
Dodecane, 6-pentyl C₁₇H₃₆ 240.47 Branched alkane Very High
Sphingosine derivative Complex structure >600 (estimated) Nitrobenzoxadiazole, sphingosine Variable

*Estimated based on lysine (C₆H₁₄N₂O₂) + dodecanoyl (C₁₂H₂₃O).

Key Observations :

  • N⁶-Dodecanoyllysine balances polar (lysine) and nonpolar (dodecanoyl) regions, enabling interactions with both aqueous and lipid environments.
  • 6-Dodecanone , a ketone, lacks the amino acid moiety, limiting its biological utility but serving as a precursor in organic synthesis.
  • Dodecane, 6-pentyl is a fully saturated hydrocarbon, emphasizing extreme hydrophobicity without functional groups for reactivity.
  • The sphingosine derivative incorporates a dodecanoyl chain but links it to a fluorescent nitrobenzoxadiazole group, highlighting applications in cellular tracking.

Research Implications and Gaps

  • Synthesis: Methods for acylated lysines (e.g., solid-phase peptide synthesis) could be adapted from thiazolidinone derivatives , though optimization is needed for longer acyl chains.
  • Data Limitations: The absence of direct studies on N⁶-Dodecanoyllysine underscores the need for targeted research on its pharmacokinetics and stability.

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